Sulfisomidine Sulfisomidine Sulfisomidine is a sulfonamide consisting of pyrimidine having methyl substituents at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position. It has a role as an antiinfective agent. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
Sulfaisodimidine also called sulfisomidine is an antibacterial product that has been studied for the treatment of urinary tract infections in the 1950s, however, it is unclear whether this drug has been officially approved for use anywhere.
A sulfanilamide antibacterial agent.
Brand Name: Vulcanchem
CAS No.: 515-64-0
VCID: VC0544145
InChI: InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
SMILES: CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33 g/mol

Sulfisomidine

CAS No.: 515-64-0

Cat. No.: VC0544145

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfisomidine - 515-64-0

Specification

Description Sulfisomidine is a sulfonamide consisting of pyrimidine having methyl substituents at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position. It has a role as an antiinfective agent. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
Sulfaisodimidine also called sulfisomidine is an antibacterial product that has been studied for the treatment of urinary tract infections in the 1950s, however, it is unclear whether this drug has been officially approved for use anywhere.
A sulfanilamide antibacterial agent.
CAS No. 515-64-0
Molecular Formula C12H14N4O2S
Molecular Weight 278.33 g/mol
IUPAC Name 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
Standard InChI Key YZMCKZRAOLZXAZ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Appearance Solid powder
Melting Point 243.0 °C

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